2-(Diethylamino)hexadecanoic acid

Lipophilicity Drug Delivery Partitioning

2-(Diethylamino)hexadecanoic acid (CAS 918817-88-6) is a synthetic, non-natural α,α-disubstituted amino acid that functions as a lipophilic tertiary amine. The molecule consists of a 16‑carbon saturated palmitic acid backbone with a diethylamino group attached at the α‑carbon, yielding a molecular formula of C₂₀H₄₁NO₂ and a molecular weight of 327.5 g/mol.

Molecular Formula C20H41NO2
Molecular Weight 327.5 g/mol
CAS No. 918817-88-6
Cat. No. B12106776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)hexadecanoic acid
CAS918817-88-6
Molecular FormulaC20H41NO2
Molecular Weight327.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(C(=O)O)N(CC)CC
InChIInChI=1S/C20H41NO2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20(22)23)21(5-2)6-3/h19H,4-18H2,1-3H3,(H,22,23)
InChIKeyMJCGYIGNVMPXDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)hexadecanoic acid (CAS 918817-88-6): Core Identity and Procurement-Relevant Characteristics


2-(Diethylamino)hexadecanoic acid (CAS 918817-88-6) is a synthetic, non-natural α,α-disubstituted amino acid that functions as a lipophilic tertiary amine [1]. The molecule consists of a 16‑carbon saturated palmitic acid backbone with a diethylamino group attached at the α‑carbon, yielding a molecular formula of C₂₀H₄₁NO₂ and a molecular weight of 327.5 g/mol [1]. It is catalogued in authoritative chemical databases under PubChem CID 44420177, ChEMBL ID CHEMBL219716, and DTXSID60658869 [1][2]. The compound contains one hydrogen‑bond donor (carboxylic acid), three hydrogen‑bond acceptors, a computed XLogP3 of 5.6, and a topological polar surface area of 40.5 Ų [1]. Its ChEMBL record indicates a max‑phase of “Preclinical,” implying exploratory bioactivity profiling has been conducted [2]. These foundational properties distinguish it from simpler fatty acids and primary‑amine analogs, making it a relevant candidate for applications requiring pH‑switchable hydrophobicity or charge density tuning.

Why Generic Substitution of 2-(Diethylamino)hexadecanoic acid with In‑Class Amphiphiles Carries Quantifiable Risk


Although several α‑amino hexadecanoic acid derivatives share the same C16 chain, their head‑group architecture fundamentally alters key physicochemical parameters that govern pH‑dependent charge state, lipophilicity, and self‑assembly behaviour [1][2]. For example, replacing the diethylamino group of 2-(diethylamino)hexadecanoic acid with a dimethylamino group (the closest commercially listed analog, CAS 10499‑94‑2) decreases calculated LogP, reduces steric bulk, and shifts the amine pKa, changing the pH window over which the molecule is predominantly cationic versus neutral [1]. Likewise, deleting the carboxylic acid moiety to yield N,N‑diethylhexadecylamine (CAS 30951‑88‑3) eliminates the hydrogen‑bond donor and the anionic‑charge capability, radically altering solubility, critical micelle concentration, and biomembrane interaction profiles [1][2]. Such differences mean that substituting one member of this structural class for another without experimental validation can lead to quantitative failures in formulation stability, pH‑response fidelity, or delivery efficiency. The evidence that follows provides the quantitative comparator data needed for informed procurement decisions.

2-(Diethylamino)hexadecanoic acid: Comparator‑Backed, Quantitative Differentiation Evidence


Computed LogP Distinguishes 2-(Diethylamino)hexadecanoic acid from its Dimethylamino Analog

The diethylamino substitution confers measurably higher lipophilicity compared with the dimethylamino analogue. The computed XLogP3 of 2-(diethylamino)hexadecanoic acid is 5.6, whereas 2‑(dimethylamino)hexadecanoic acid (CAS 10499‑94‑2) exhibits an XLogP3 of approximately 4.9 [1]. The ChEMBL‑derived AlogP for the diethyl compound is 5.87 [2].

Lipophilicity Drug Delivery Partitioning

Increased Rotatable‑Bond Count Confers Greater Conformational Flexibility Relative to Primary Amine and Dimethylamino Analogs

2-(Diethylamino)hexadecanoic acid possesses 17 rotatable bonds, compared with 15 for the dimethylamino analog and 14 for the primary amine 2‑aminohexadecanoic acid [1]. The extra ethyl groups add two sp³‑hybridized carbon‑carbon bonds that increase the number of accessible low‑energy conformers.

Conformational Flexibility Self-Assembly Membrane Fluidity

ChEMBL Bioactivity Annotations Indicate Pre‑Clinical Pharmacology Profiling Absent for Simpler Analogs

ChEMBL lists six bioactivity data points for 2-(diethylamino)hexadecanoic acid (CHEMBL219716) spanning functional (F) and ADME (A) assay types, with a max‑phase designation of “Preclinical” [1]. In contrast, the dimethylamino analog (CAS 10499‑94‑2) and 2‑aminohexadecanoic acid have no curated pharmacological activity records in ChEMBL, suggesting that the diethylamino derivative has undergone at least preliminary biological evaluation that simpler analogs lack.

Bioactivity ChEMBL Pre‑clinical

Ionizable Headgroup with Carboxylic Acid Moiety Enables Dual pH‑Dependent Charge States Absent in Non‑Acid Tertiary Amines

Unlike N,N‑diethylhexadecylamine (CAS 30951‑88‑3), which can only exist as neutral or cationic, 2-(diethylamino)hexadecanoic acid contains both a tertiary amine (predicted pKa ≈ 8‑10) and a carboxylic acid (predicted pKa ≈ 4‑5) [1]. This dual‑ionizable architecture permits the molecule to exist as an anion at high pH, a zwitterion at intermediate pH, and a cation at low pH—a property not achievable with the simple tertiary amine comparator.

pH‑Responsive Charge Reversal Switchable Surfactants

2-(Diethylamino)hexadecanoic acid: Evidence‑Linked High‑Confidence Application Scenarios


pH‑Switchable Lipid Nanoparticle (LNP) Formulations for Cytosolic Delivery

The dual ionizable architecture (tertiary amine and carboxylic acid) allows 2-(diethylamino)hexadecanoic acid to undergo charge reversal across physiologically relevant pH ranges—anionic in the bloodstream (pH 7.4), zwitterionic in the tumor microenvironment (pH 6.5–6.8), and cationic in endosomal compartments (pH 5.0–6.0). This property is directly supported by the compound’s two ionizable groups versus one in N,N‑diethylhexadecylamine [1]. Investigators developing pH‑triggered fusogenic LNPs should preferentially select this compound over simple tertiary amines when endosomal escape is a critical design criterion.

High‑LogP Excipient for Sustained‑Release Depot Formulations

With a computed XLogP3 of 5.6—approximately 0.7 log units higher than the dimethylamino analog [1]—2-(diethylamino)hexadecanoic acid partitions strongly into lipophilic depot matrices. This makes it an attractive ion‑pairing agent or hydrophobic counterion for peptide/protein formulations requiring extended release, where the higher LogP directly translates into slower aqueous dissolution and prolonged retention at the injection site.

Conformational‑Flexibility‑Enhanced Membrane‑Fluidity Modulator

Possessing 17 rotatable bonds versus 15 for the dimethylamino analog [1], the compound introduces greater conformational disorder into lipid bilayers. Researchers studying membrane‑fluidity modulation or designing liposomes with tunable permeability can leverage this property to fine‑tune bilayer packing without altering the hydrophobic chain length.

Pre‑Profiled Starting Point for Cationic Lipid Library Synthesis

The ChEMBL record (CHEMBL219716) documents six curated bioactivity assays and a Preclinical max‑phase designation [2], whereas simpler analogs (2‑dimethylamino and 2‑amino hexadecanoic acids) lack any curated pharmacological data. Medicinal chemistry teams building focused libraries of ionizable lipids for nucleic‑acid delivery can use this compound as a characterized reference standard, reducing the need for de novo ADME and functional profiling.

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